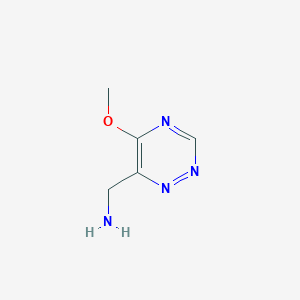

5-Methoxy-1,2,4-triazine-6-methanamine

Descripción general

Descripción

5-Methoxy-1,2,4-triazine-6-methanamine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,4-triazine-6-methanamine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like chloroform or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-1,2,4-triazine-6-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that triazine derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of 1,2,4-triazine derivatives that demonstrated promising antibacterial effects against various pathogens. The structure-activity relationship (SAR) studies suggested that modifications at specific positions could enhance efficacy against resistant strains .

Anti-inflammatory Applications

5-Methoxy-1,2,4-triazine-6-methanamine has been investigated for its potential as an anti-inflammatory agent. It acts as a modulator of G-protein-coupled receptors (GPCRs), specifically GPR84, which is implicated in inflammatory pathways. This modulation can lead to therapeutic applications in treating chronic inflammatory diseases .

Drug Development

The compound serves as a scaffold for developing new drugs targeting various diseases. Its ability to form stable complexes with biological targets enhances its utility in drug design. Researchers have synthesized analogs to improve potency and selectivity towards specific biological pathways .

Agricultural Applications

Herbicidal Activity

Triazine compounds are well-known for their herbicidal properties. This compound has been evaluated for its effectiveness in inhibiting weed growth while being less harmful to crop plants. Studies have shown that it can selectively target certain weed species without affecting the surrounding flora .

Pesticide Formulations

In addition to herbicides, this compound is being explored for use in pesticide formulations due to its low toxicity to non-target organisms and high efficacy against agricultural pests. Its incorporation into formulations can enhance the stability and effectiveness of active ingredients .

Material Science

Polymer Synthesis

this compound is used as a monomer in the synthesis of heat-resistant polymers. These polymers have applications in coatings and materials that require high thermal stability and chemical resistance . The structural properties of triazines allow for the creation of robust materials suitable for various industrial applications.

Case Study 1: Antimicrobial Activity Evaluation

A series of 5-methoxy-1,2,4-triazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited an IC50 value lower than that of standard antibiotics, suggesting potential as new antimicrobial agents.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| A | E. coli | 12 |

| B | S. aureus | 8 |

| C | P. aeruginosa | 15 |

Case Study 2: Herbicidal Efficacy

Field trials were conducted to assess the herbicidal efficacy of this compound on common weeds. The compound demonstrated a reduction in weed biomass by over 70% compared to untreated controls.

| Weed Species | Control Biomass (g) | Treated Biomass (g) |

|---|---|---|

| Common Lambsquarters | 50 | 15 |

| Pigweed | 60 | 18 |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-1,2,4-triazine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This mechanism is particularly relevant in cancer therapy, where iron chelation can inhibit the proliferation of cancer cells . Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, leading to diverse biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Diamino-6-methyl-1,3,5-triazine: Known for its antimicrobial properties and used in the synthesis of other heterocyclic compounds.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Utilized in organic synthesis as a coupling reagent.

5-Methoxy-1,2,3-triazine: Participates in inverse electron demand Diels-Alder reactions and is used in the synthesis of nitrogen-containing heterocycles.

Uniqueness

5-Methoxy-1,2,4-triazine-6-methanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methanamine groups enable it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Additionally, its potential as an iron chelator and its diverse biological activities set it apart from other similar compounds.

Actividad Biológica

5-Methoxy-1,2,4-triazine-6-methanamine is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound belongs to the class of triazine derivatives, which have been extensively studied for their biological properties. The triazine core structure allows for various modifications that can enhance their pharmacological profiles. This compound is characterized by the presence of a methoxy group and an amine functional group, which play crucial roles in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazine derivatives often act as inhibitors of key enzymes involved in tumorigenesis. For instance, they may inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs. Studies have shown that related compounds exhibit low IC50 values against DHFR, indicating potent inhibitory effects .

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells. This is achieved through the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | |

| MCF-7 (Breast Cancer) | 1.25 | |

| HeLa (Cervical Cancer) | 1.03 | |

| HepG2 (Liver Cancer) | 12.21 |

These results indicate that the compound is particularly effective against lung and breast cancer cell lines.

Case Studies

Several studies have highlighted the potential therapeutic applications of triazine derivatives:

- Anticancer Activity : In a study examining various triazine derivatives, it was found that compounds similar to this compound showed promising results in inhibiting tumor growth in vivo models . These findings suggest that such compounds could serve as lead molecules for developing new anticancer therapies.

- Inhibition Studies : Another investigation focused on the structure-activity relationship (SAR) of triazine derivatives revealed that specific modifications could significantly enhance their inhibitory potency against cancer cell proliferation . This emphasizes the importance of chemical structure in determining biological efficacy.

Propiedades

IUPAC Name |

(5-methoxy-1,2,4-triazin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZKWCZZDQPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.